[6-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohex-3-en-1-yl]-morpholin-4-ylmethanone
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Overview
Description
[6-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohex-3-en-1-yl]-morpholin-4-ylmethanone is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, a cyclohexene ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohex-3-en-1-yl]-morpholin-4-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl-1,2,4-oxadiazole intermediate. This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions. The intermediate is then subjected to a Diels-Alder reaction with cyclohexadiene to form the cyclohexene ring. Finally, the morpholine moiety is introduced via nucleophilic substitution or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[6-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohex-3-en-1-yl]-morpholin-4-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
Chemistry
In chemistry, [6-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohex-3-en-1-yl]-morpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its various functional groups could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its combination of functional groups could impart desirable characteristics such as enhanced stability, reactivity, or mechanical strength.
Mechanism of Action
The mechanism of action of [6-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohex-3-en-1-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The furan and oxadiazole rings may participate in π-π stacking interactions or hydrogen bonding with target proteins or nucleic acids. The cyclohexene ring provides structural rigidity, while the morpholine moiety can enhance solubility and facilitate binding to polar sites.
Comparison with Similar Compounds
Similar Compounds
[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexane: Lacks the morpholine moiety, which may affect its solubility and binding properties.
[6-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohex-3-en-1-yl]-piperidin-4-ylmethanone: Contains a piperidine ring instead of morpholine, which may alter its biological activity.
Uniqueness
The uniqueness of [6-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohex-3-en-1-yl]-morpholin-4-ylmethanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine moiety, in particular, enhances its solubility and potential for interaction with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
[6-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohex-3-en-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c21-17(20-7-10-22-11-8-20)13-5-2-1-4-12(13)16-18-15(19-24-16)14-6-3-9-23-14/h1-3,6,9,12-13H,4-5,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLKJEDFHVHHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CC=CCC2C3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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